In-Depth Technical Guide: 3-(Cyclohexylaminocarbonyl)phenylboronic acid
In-Depth Technical Guide: 3-(Cyclohexylaminocarbonyl)phenylboronic acid
CAS Number: 850567-25-8
This technical guide provides a comprehensive overview of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, a potent enzyme inhibitor with significant therapeutic potential. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, biological activity, and experimental protocols.
Chemical and Physical Properties
3-(Cyclohexylaminocarbonyl)phenylboronic acid is a white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 850567-25-8 | PubChem[2] |
| Molecular Formula | C₁₃H₁₈BNO₃ | PubChem[2] |
| Molecular Weight | 247.10 g/mol | PubChem[2] |
| IUPAC Name | [3-(cyclohexylcarbamoyl)phenyl]boronic acid | PubChem[2] |
Synthesis
The synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid can be achieved through a multi-step process, as detailed in patent WO2006086493. The general synthetic route involves the coupling of a boronic acid precursor with cyclohexylamine.
Experimental Protocol: Synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid
Materials:
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3-Boronobenzoic acid
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Cyclohexylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 3-boronobenzoic acid in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).
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Stir the mixture at room temperature for a designated period.
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Add cyclohexylamine to the reaction mixture and continue stirring at room temperature overnight.
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Partition the reaction mixture between ethyl acetate (EtOAc) and water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography to yield 3-(Cyclohexylaminocarbonyl)phenylboronic acid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 3-(Cyclohexylaminocarbonyl)phenylboronic acid.
Biological Activity and Drug Development Applications
3-(Cyclohexylaminocarbonyl)phenylboronic acid has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which has therapeutic implications for a variety of conditions.
Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of endocannabinoids.[3] By inhibiting FAAH, 3-(Cyclohexylaminocarbonyl)phenylboronic acid enhances endocannabinoid signaling, a pathway involved in pain, inflammation, anxiety, and other neurological processes. This makes FAAH an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.
Inhibitory Activity
The inhibitory potency of 3-(Cyclohexylaminocarbonyl)phenylboronic acid against FAAH has been quantified. While the specific patent does not provide a precise IC50 value for this exact compound in its main examples, related boronic acid derivatives disclosed within the same context exhibit potent FAAH inhibition, often in the nanomolar range.
Experimental Protocol: FAAH Inhibition Assay
The following is a general protocol for determining the FAAH inhibitory activity of compounds like 3-(Cyclohexylaminocarbonyl)phenylboronic acid.
Materials:
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Rat brain homogenate (as a source of FAAH)
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[³H]Anandamide (substrate)
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Assay buffer (e.g., Tris-HCl with EDTA)
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Test compound (3-(Cyclohexylaminocarbonyl)phenylboronic acid) dissolved in a suitable solvent (e.g., DMSO)
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Scintillation cocktail
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Scintillation counter
Procedure:
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Prepare serial dilutions of the test compound.
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In a microplate, pre-incubate the rat brain homogenate with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).
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Initiate the enzymatic reaction by adding [³H]anandamide to each well.
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Incubate for a defined period to allow for substrate hydrolysis.
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Terminate the reaction, for example, by adding an organic solvent.
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Separate the radiolabeled product (e.g., [³H]ethanolamine) from the unreacted substrate using liquid-liquid extraction or chromatography.
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Quantify the amount of product formed by scintillation counting.
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Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Signaling Pathway Inhibition:
Caption: Inhibition of the FAAH pathway by 3-(Cyclohexylaminocarbonyl)phenylboronic acid.
Conclusion
3-(Cyclohexylaminocarbonyl)phenylboronic acid is a promising small molecule with well-defined chemical properties and a clear mechanism of action as a Fatty Acid Amide Hydrolase inhibitor. The synthetic route is accessible, and its biological activity warrants further investigation for the development of new therapeutics targeting the endocannabinoid system. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
Caption: General Suzuki-Miyaura cross-coupling reaction between 3-(Cyclohexylaminocarbonyl)phenylboronic acid and an aryl bromide.
